An In-depth Technical Guide to Azido-PEG8-acid: Structure, Properties, and Applications
An In-depth Technical Guide to Azido-PEG8-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG8-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. Its unique properties, including a discrete polyethylene glycol (PEG) chain, a terminal azide group for "click" chemistry, and a carboxylic acid for amide bond formation, make it a versatile tool in the development of advanced therapeutics and research reagents.
Core Properties and Structure
Azido-PEG8-acid, with the chemical formula C19H37N3O10, is a well-defined molecule featuring an eight-unit PEG spacer.[1][2] This discrete PEG chain length ensures uniformity in conjugates, simplifying analysis and improving reproducibility compared to polydisperse PEG linkers.[3] The terminal azide (N3) and carboxylic acid (COOH) functionalities offer orthogonal reactivity, allowing for sequential and site-specific conjugation of different molecules.[4]
Physicochemical Properties
| Property | Value | References |
| Chemical Formula | C19H37N3O10 | [1] |
| Molecular Weight | ~467.51 g/mol | |
| CAS Number | 1214319-92-2 | |
| Purity | Typically ≥95% or >96% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Appearance | Varies (often a solid or oil) | |
| Storage | -20°C, desiccated |
Key Applications
The bifunctional nature of Azido-PEG8-acid makes it a valuable linker in several advanced applications:
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Antibody-Drug Conjugates (ADCs): Azido-PEG8-acid can be used to link a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and stability of the ADC.
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PROTACs (Proteolysis Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs for targeted protein degradation. The PEG linker's length and flexibility are crucial for the formation of a productive ternary complex.
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Bioconjugation and Labeling: It is used to attach biomolecules to surfaces, nanoparticles, or other molecules for various research applications. The azide group allows for highly specific "click" chemistry reactions.
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Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the azide group remains available for subsequent reactions.
Experimental Protocols
The utility of Azido-PEG8-acid stems from the selective reactivity of its two functional groups. Below are detailed protocols for the two primary conjugation reactions.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid
This protocol describes the activation of the carboxylic acid group of Azido-PEG8-acid for conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
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Azido-PEG8-acid
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Amine-containing molecule
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
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Conjugation Buffer: 0.1 M PBS (phosphate-buffered saline), pH 7.2-7.5
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Anhydrous DMSO or DMF
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Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
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Desalting column or dialysis cassette for purification
Procedure:
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Reagent Preparation:
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Prepare a stock solution of Azido-PEG8-acid (e.g., 10-50 mM) in anhydrous DMSO or DMF.
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Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.
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Dissolve the amine-containing molecule in the Conjugation Buffer.
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Activation of Azido-PEG8-acid:
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In a reaction tube, add the desired amount of Azido-PEG8-acid from the stock solution to the Activation Buffer.
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Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the Azido-PEG8-acid solution.
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Incubate for 15 minutes at room temperature to form the NHS-ester.
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Conjugation to the Amine-Containing Molecule:
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Immediately add the activated Azido-PEG8-acid solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point, but this should be optimized.
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Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching and Purification:
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Quench the reaction by adding the Quenching Solution to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
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Purify the conjugate to remove excess linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.
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Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of an Azido-PEG8-acid conjugate and an alkyne-functionalized molecule.
Materials:
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Azide-functionalized molecule (prepared using Protocol 1 or a similar method)
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Alkyne-functionalized molecule
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Copper (II) Sulfate (CuSO4)
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Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
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Reducing Agent: Sodium Ascorbate
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Conjugation Buffer: PBS or other suitable buffer
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DMSO or DMF for dissolving hydrophobic molecules
Procedure:
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Preparation of Stock Solutions:
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Prepare a 100 mM CuSO4 stock solution in water.
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Prepare a 200 mM THPTA or TBTA ligand stock solution in water or DMSO/water.
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Prepare a fresh 100 mM sodium ascorbate stock solution in water.
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Dissolve the azide- and alkyne-functionalized molecules in a suitable buffer or co-solvent like DMSO.
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Catalyst Premix:
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In a separate tube, mix CuSO4 and the ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the copper-ligand complex.
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Conjugation Reaction:
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In a reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (a molar ratio of 1:1.5 to 1:5 of azide to alkyne is a common starting point).
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Add the premixed copper-ligand complex to the reaction mixture (typically 10-25 equivalents relative to the limiting reagent).
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Initiate the reaction by adding the sodium ascorbate solution (typically 20-40 equivalents).
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Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
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Purification:
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Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules and the copper catalyst.
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Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and the chemical logic of using Azido-PEG8-acid.
Caption: General workflow for a two-step conjugation using Azido-PEG8-acid.
Caption: Synthesis of a PROTAC using Azido-PEG8-acid as the linker.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
